molecular formula C18H17N3O4 B2478411 3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide CAS No. 896366-11-3

3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

Cat. No. B2478411
CAS RN: 896366-11-3
M. Wt: 339.351
InChI Key: SYIQKFHOFIKHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), an amide group (CONH), a pyrrolidinone ring (a five-membered ring containing nitrogen and a carbonyl group), and a p-tolyl group (a phenyl ring with a methyl group at the para position) .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like nitro and amide could make it more soluble in polar solvents .

Scientific Research Applications

Environmental Impact and Remediation

Research on nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and related compounds, such as oxy-PAHs, has highlighted their occurrence in the environment and potential risks to human health due to their genotoxicity and mutagenicity. Studies suggest the importance of monitoring and understanding the environmental fate of these compounds to assess and mitigate their impact on human health and ecosystems (Clergé et al., 2019).

Biological Activity and Drug Discovery

The exploration of nitrile hydrolysing enzymes from bacteria presents a promising avenue for the bioremediation of toxic nitrile compounds, demonstrating the potential of microbes in detoxifying environments contaminated with hazardous substances like benzonitrile and related compounds (Sulistinah & Riffiani, 2018). Moreover, the study of pyrrolidine and its derivatives in drug discovery underscores the versatility and significance of nitrogen heterocycles in developing novel therapeutics for various diseases (Li Petri et al., 2021).

Chemical and Physical Properties

The examination of the vibrational group frequencies of nitroxide stable free radicals, including those similar to the nitro group in the query compound, provides critical insights into their spectroscopic properties and potential applications in materials science and analytical chemistry (Rintoul et al., 2008).

Environmental Chemistry and Toxicology

Nitro-PAHs, including derivatives of nitrobenzamide compounds, are known for their atmospheric reactivity and potential health risks. Understanding their formation, degradation, and interaction with environmental factors is crucial for assessing their overall impact on air quality and public health (Lammel, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological studies. If it has biological activity, it could be due to interactions of its functional groups with biological targets .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-5-7-15(8-6-12)20-11-14(10-17(20)22)19-18(23)13-3-2-4-16(9-13)21(24)25/h2-9,14H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQKFHOFIKHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

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